molecular formula C12H9BrFNO3 B3145967 Ethyl 6-bromo-4-fluoro-3-formyl-1H-indole-2-carboxylate CAS No. 586336-92-7

Ethyl 6-bromo-4-fluoro-3-formyl-1H-indole-2-carboxylate

Cat. No.: B3145967
CAS No.: 586336-92-7
M. Wt: 314.11 g/mol
InChI Key: UFUXMJRXRWYKJJ-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-4-fluoro-3-formyl-1H-indole-2-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of bromine, fluorine, and formyl groups attached to the indole ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-bromo-4-fluoro-3-formyl-1H-indole-2-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination and fluorination of an indole derivative, followed by formylation and esterification. The reaction conditions often include the use of strong acids or bases, organic solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, safety, and environmental considerations. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-4-fluoro-3-formyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: Conversion of the formyl group to a carboxylic acid.

    Reduction: Reduction of the formyl group to an alcohol.

    Substitution: Halogen exchange reactions, particularly involving the bromine and fluorine atoms.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium iodide or potassium fluoride.

Major Products

The major products formed from these reactions include:

  • Ethyl 6-bromo-4-fluoro-1H-indole-2-carboxylate (oxidation product)
  • Ethyl 6-bromo-4-fluoro-3-hydroxymethyl-1H-indole-2-carboxylate (reduction product)
  • Various substituted indole derivatives (substitution products)

Scientific Research Applications

Ethyl 6-bromo-4-fluoro-3-formyl-1H-indole-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic targets.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 6-bromo-4-fluoro-3-formyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances its binding affinity to certain enzymes and receptors, modulating their activity. The formyl group can participate in covalent bonding with nucleophilic sites, further influencing its biological effects.

Comparison with Similar Compounds

Ethyl 6-bromo-4-fluoro-3-formyl-1H-indole-2-carboxylate can be compared with other indole derivatives such as:

    Ethyl 6-bromo-4-fluoro-1H-indole-2-carboxylate: Lacks the formyl group, resulting in different reactivity and biological activity.

    Ethyl 6-bromo-3-formyl-1H-indole-2-carboxylate: Lacks the fluorine atom, affecting its chemical properties and interactions.

    Ethyl 4-fluoro-3-formyl-1H-indole-2-carboxylate:

The unique combination of bromine, fluorine, and formyl groups in this compound distinguishes it from these similar compounds, providing distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 6-bromo-4-fluoro-3-formyl-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrFNO3/c1-2-18-12(17)11-7(5-16)10-8(14)3-6(13)4-9(10)15-11/h3-5,15H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFUXMJRXRWYKJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=C(C=C2F)Br)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Ethyl 6-bromo-4-fluoro-3-formyl-1H-indole-2-carboxylate
Ethyl 6-bromo-4-fluoro-3-formyl-1H-indole-2-carboxylate
Ethyl 6-bromo-4-fluoro-3-formyl-1H-indole-2-carboxylate
Ethyl 6-bromo-4-fluoro-3-formyl-1H-indole-2-carboxylate
Reactant of Route 5
Ethyl 6-bromo-4-fluoro-3-formyl-1H-indole-2-carboxylate
Reactant of Route 6
Ethyl 6-bromo-4-fluoro-3-formyl-1H-indole-2-carboxylate

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